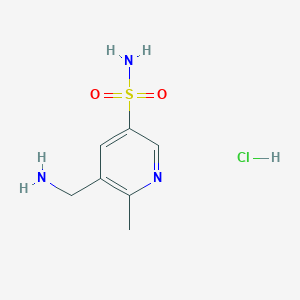5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride
CAS No.: 1909324-86-2
Cat. No.: VC7359103
Molecular Formula: C7H12ClN3O2S
Molecular Weight: 237.7
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1909324-86-2 |
|---|---|
| Molecular Formula | C7H12ClN3O2S |
| Molecular Weight | 237.7 |
| IUPAC Name | 5-(aminomethyl)-6-methylpyridine-3-sulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C7H11N3O2S.ClH/c1-5-6(3-8)2-7(4-10-5)13(9,11)12;/h2,4H,3,8H2,1H3,(H2,9,11,12);1H |
| Standard InChI Key | WESRWNHGKXLCEN-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=N1)S(=O)(=O)N)CN.Cl |
Introduction
Structural and Nomenclative Characteristics
Molecular Architecture
The core structure of 5-(aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride consists of a pyridine ring substituted at positions 3, 5, and 6 (Figure 1). Key features include:
-
Position 3: A sulfonamide group (-SO₂NH₂), which enhances hydrogen-bonding capacity and solubility.
-
Position 5: An aminomethyl moiety (-CH₂NH₂), providing a primary amine for potential derivatization.
-
Position 6: A methyl group (-CH₃), contributing to hydrophobic interactions.
The hydrochloride salt form improves stability and aqueous solubility, critical for in vitro and in vivo studies .
Table 1: Molecular Identifiers
*Derived from analogous structures in and .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits high solubility in polar solvents (e.g., water, DMSO) and moderate solubility in ethanol. Stability studies on analogous sulfonamides suggest decomposition temperatures above 200°C, with hygroscopicity necessitating desiccated storage .
Spectroscopic Data
-
IR Spectroscopy: Expected peaks include N-H stretches (3300–3500 cm⁻¹ for -NH₂ and -SO₂NH₂), S=O asymmetric/symmetric stretches (1150–1350 cm⁻¹), and aromatic C-H bends (700–900 cm⁻¹) .
-
NMR: The pyridine ring protons would resonate between δ 7.5–9.0 ppm (¹H), with methyl groups appearing near δ 2.5 ppm .
Pharmacological and Biological Relevance
Mechanism of Action
Sulfonamide derivatives are renowned for their antimicrobial and enzyme-inhibitory properties. Recent studies highlight methyl sulfonamide substituents as key modifiers of pharmacokinetic profiles, enhancing metabolic stability and tissue penetration . For example, methyl sulfonamide analogs of bicyclic 2-pyridones demonstrate improved Chlamydia trachomatis infectivity inhibition (EC₅₀ < 2.5 μM) by disrupting glucose uptake pathways .
| Precaution | Code | Response |
|---|---|---|
| Avoid inhalation | P261 | Use respiratory protection. |
| Skin contact | P280 | Wear gloves and protective clothing. |
| Eye contact | P305 | Rinse cautiously with water for several minutes; remove contact lenses. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume